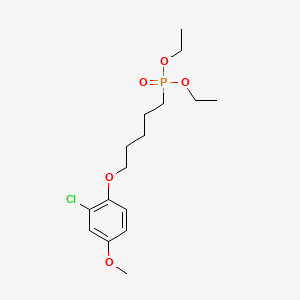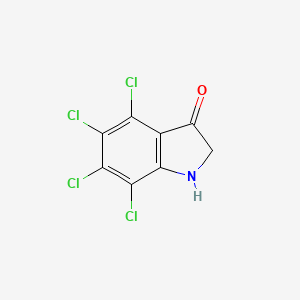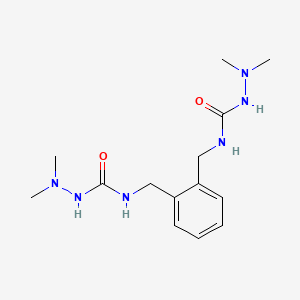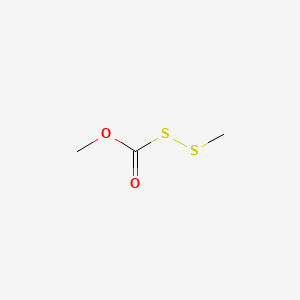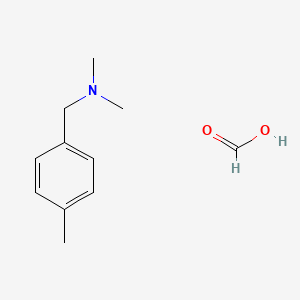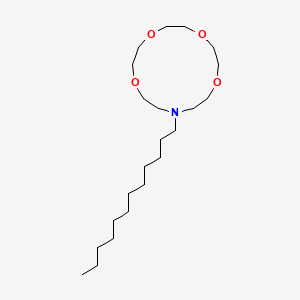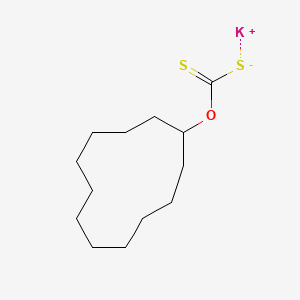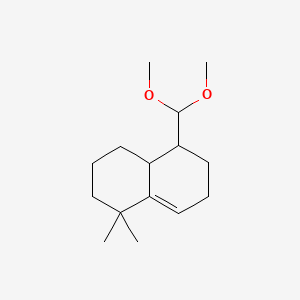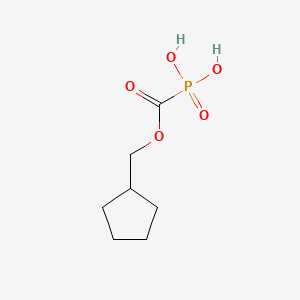
Phosphinecarboxylic acid, dihydroxy-, cyclopentylmethyl ester, oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinecarboxylic acid, dihydroxy-, cyclopentylmethyl ester, oxide is a complex organophosphorus compound It is characterized by the presence of a phosphine oxide group, which is known for its stability and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, dihydroxy-, cyclopentylmethyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with cyclopentylmethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the esterification process. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
Phosphinecarboxylic acid, dihydroxy-, cyclopentylmethyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are more stable and less reactive.
Reduction: Reduction reactions can convert the phosphine oxide group back to the corresponding phosphine.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Phosphinecarboxylic acid, dihydroxy-, cyclopentylmethyl ester, oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production.
作用機序
The mechanism of action of phosphinecarboxylic acid, dihydroxy-, cyclopentylmethyl ester, oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can form strong bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
- Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide
- Phosphinecarboxylic acid, 1,1-dihydroxy-, ethyl ester, 1-oxide
Comparison
Compared to similar compounds, phosphinecarboxylic acid, dihydroxy-, cyclopentylmethyl ester, oxide exhibits unique properties due to the presence of the cyclopentylmethyl ester group. This structural feature enhances its stability and reactivity, making it more suitable for specific applications in catalysis and material science.
特性
CAS番号 |
72305-05-6 |
|---|---|
分子式 |
C7H13O5P |
分子量 |
208.15 g/mol |
IUPAC名 |
cyclopentylmethoxycarbonylphosphonic acid |
InChI |
InChI=1S/C7H13O5P/c8-7(13(9,10)11)12-5-6-3-1-2-4-6/h6H,1-5H2,(H2,9,10,11) |
InChIキー |
PWHHWCVHXHRXMX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)COC(=O)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


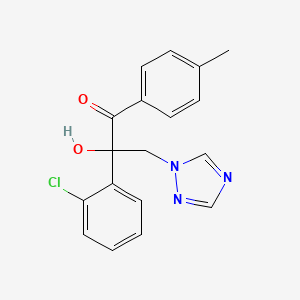

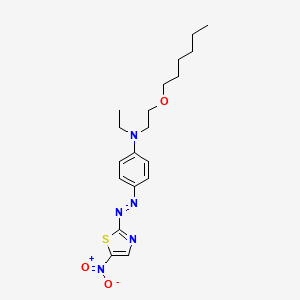
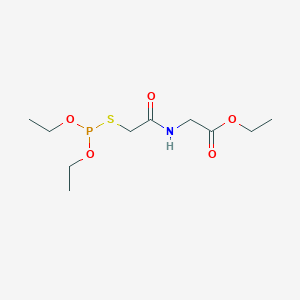
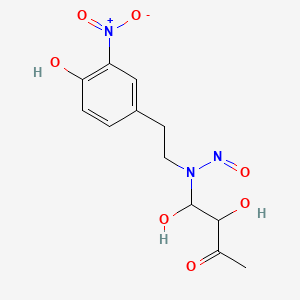
![2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide](/img/structure/B12675659.png)
